

Decoding Tivantinib Response: A Comparative Guide to Predictive Biomarkers

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Compound of Interest

Compound Name: *Tivantinib*

Cat. No.: *B1684700*

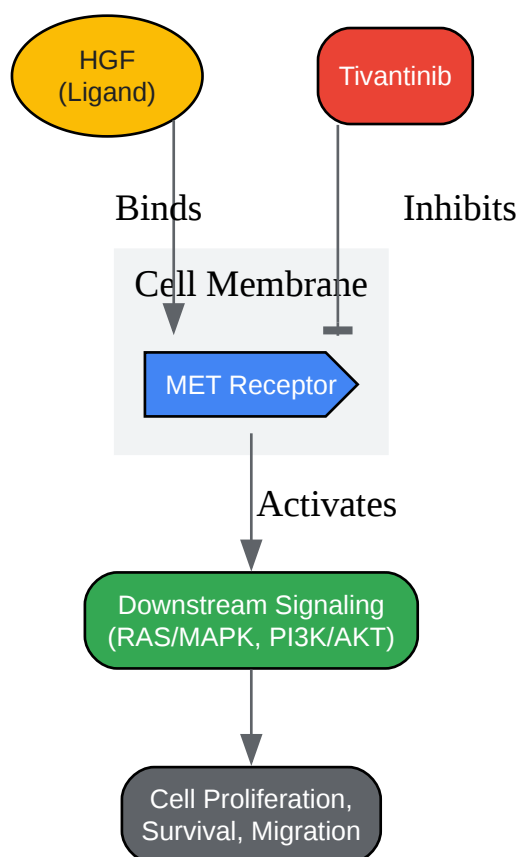
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Tivantinib (ARQ 197), initially developed as a selective, non-ATP competitive inhibitor of the MET receptor tyrosine kinase, has had a complex clinical development history. While preclinical data and early-phase trials suggested MET overexpression as a key predictive biomarker for response, pivotal Phase III trials have yielded conflicting results, prompting a deeper investigation into the true predictors of **Tivantinib** efficacy and its mechanism of action. This guide provides a comprehensive comparison of biomarkers investigated for predicting **Tivantinib** response, supported by clinical trial data, and contrasts its performance with other MET inhibitors.

The HGF/MET Signaling Pathway and Tivantinib's Proposed Mechanism

The hepatocyte growth factor (HGF)/MET signaling axis is a critical pathway in cell proliferation, survival, and migration.^[1] Dysregulation of this pathway, through MET amplification, overexpression, or mutations, is a known oncogenic driver in various cancers, including hepatocellular carcinoma (HCC) and non-small cell lung cancer (NSCLC). **Tivantinib** was designed to inhibit MET autophosphorylation, thereby blocking downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways.



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Figure 1: Simplified HGF/MET Signaling Pathway and **Tivantinib** Inhibition.

However, emerging evidence suggests **Tivantinib** also possesses anti-tumor activity independent of MET inhibition, primarily through microtubule disruption, which may contribute to its clinical effects and toxicities.[2]

Biomarker Performance: A Tale of Discordant Results

The primary biomarker investigated for predicting **Tivantinib** response has been MET expression, typically assessed by immunohistochemistry (IHC).

MET Expression in Hepatocellular Carcinoma (HCC)

Initial clinical studies in second-line HCC showed promise for MET expression as a predictive biomarker. A randomized Phase II trial (NCT00755767) suggested that patients with "MET-

high" tumors ($\geq 2+$ staining intensity in $\geq 50\%$ of tumor cells) experienced a significant overall survival (OS) benefit with **Tivantinib** compared to placebo.[3][4]

Phase II HCC Trial (MET-High Subgroup)	Tivantinib	Placebo	Hazard Ratio (HR)	p-value
Median Overall Survival (OS)	7.2 months	3.8 months	0.38 (95% CI: 0.18–0.81)	0.01
Median Progression-Free Survival (PFS)	2.2 months	1.4 months	0.45 (95% CI: 0.21–0.95)	0.02
Disease Control Rate (DCR)	50%	20%	-	-

Table 1: Efficacy of **Tivantinib** in MET-High HCC (Phase II).[3]

These encouraging results led to the larger Phase III METIV-HCC trial (NCT01755767), which aimed to confirm these findings in a larger population of MET-high HCC patients previously treated with sorafenib. Disappointingly, the METIV-HCC study failed to meet its primary endpoint, showing no significant improvement in OS for patients receiving **Tivantinib** compared to placebo.[5][6]

Phase III METIV-HCC Trial (MET-High Population)	Tivantinib (120 mg BID)	Placebo	Hazard Ratio (HR)	p-value
Median Overall Survival (OS)	8.4 months	9.1 months	0.97 (95% CI: 0.75–1.25)	0.81
Median Progression-Free Survival (PFS)	2.1 months	2.0 months	-	-

Table 2: Efficacy of **Tivantinib** in MET-High HCC (Phase III).[6]

The discrepancy between the Phase II and Phase III trial results has raised questions about the reliability of MET IHC as a predictive biomarker for **Tivantinib** and the drug's primary mechanism of action.

Biomarkers in Non-Small Cell Lung Cancer (NSCLC)

In NSCLC, the role of MET as a biomarker for **Tivantinib** is even less clear. Some sub-group analyses of clinical trials combining **Tivantinib** with EGFR inhibitors (e.g., erlotinib) hinted at a potential benefit in patients with MET-high tumors or KRAS mutations, but these findings were not consistently demonstrated in larger studies.^{[2][7]}

Comparison with Alternative MET Inhibitors

In contrast to the challenges with **Tivantinib**, other MET inhibitors have shown more definitive clinical activity, particularly in NSCLC patients with specific MET alterations. The most prominent predictive biomarkers for these agents are MET exon 14 skipping mutations and high levels of MET gene amplification.

Drug	Biomarker	Tumor Type	Overall Response Rate (ORR)	Median Duration of Response (DOR)	Median Progression-Free Survival (PFS)
Capmatinib	MET exon 14 skipping	NSCLC (1st line)	68%	12.6 months	12.5 months
MET exon 14 skipping	NSCLC (pre-treated)	41%	9.7 months	5.5 months	
MET amplification (GCN ≥10)	NSCLC (1st line)	40%	-	-	
Tepotinib	MET exon 14 skipping	NSCLC (1st line)	57%	46.4 months	15.9 months
MET exon 14 skipping	NSCLC (pre-treated)	45%	12.6 months	-	
Crizotinib	MET exon 14 alteration	NSCLC (pre-treated)	32%	9.1 months	7.3 months
MET amplification (high)	NSCLC (pre-treated)	67%	-	-	

Table 3: Efficacy of Alternative MET Inhibitors in Biomarker-Selected NSCLC Patients.[8][9][10][11][12][13][14][15][16][17]

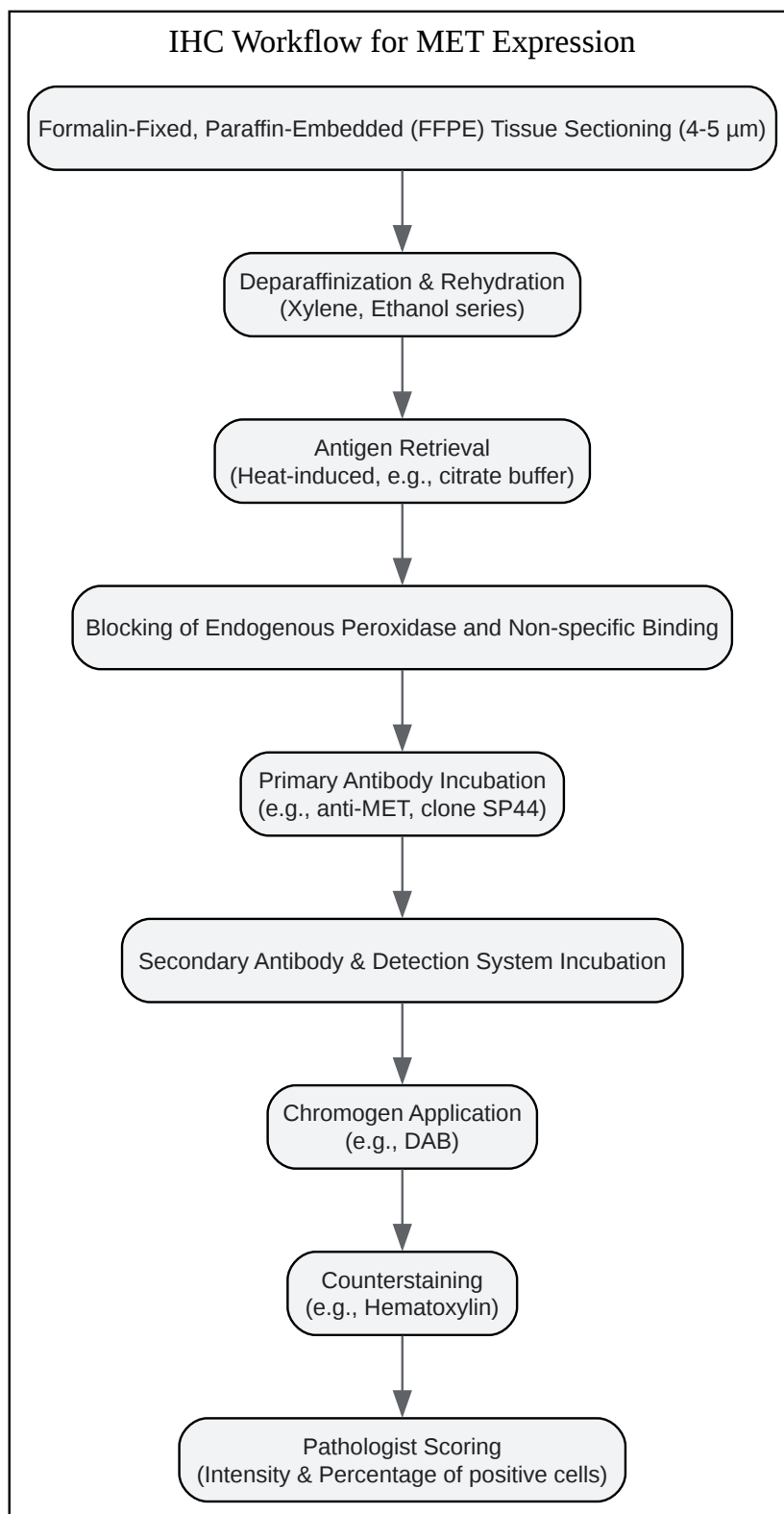
This data highlights a clear distinction: while **Tivantinib**'s efficacy in MET-high populations is questionable, other MET inhibitors demonstrate significant and durable responses in NSCLC patients with specific, genetically defined MET alterations.

Experimental Protocols for Biomarker Detection

Accurate and reproducible biomarker assessment is crucial for patient selection in targeted therapies. Below are generalized protocols for the key assays used to evaluate MET status.

Immunohistochemistry (IHC) for MET Expression

IHC is used to assess the level of MET protein expression in tumor tissue.



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